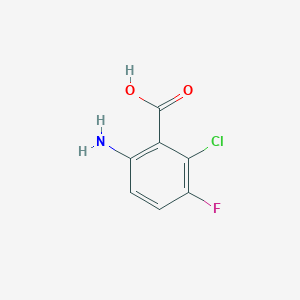

6-Amino-2-chloro-3-fluorobenzoic acid

Description

Significance of Halogenation in Aromatic Carboxylic Acids for Research Applications

Halogenation, the process of introducing halogen atoms into a molecular structure, is a powerful tool in medicinal chemistry and materials science. The inclusion of halogens such as fluorine and chlorine into aromatic carboxylic acids, like benzoic acid, can profoundly alter a molecule's properties. For instance, halogenation can enhance the lipophilicity of a compound, which may influence its ability to cross biological membranes. Furthermore, the high electronegativity of fluorine can lead to strong inductive effects, influencing the acidity and reactivity of the carboxylic acid group. Halogen atoms can also participate in halogen bonding, a type of non-covalent interaction that can play a crucial role in the binding of a molecule to a biological target. This strategic modification is a key reason why many pharmaceutical compounds contain halogen substituents.

Overview of Benzoic Acid Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The benzoic acid scaffold is a fundamental building block in the synthesis of a vast number of organic molecules. Its structural simplicity, combined with the ability to undergo a variety of chemical transformations at both the aromatic ring and the carboxylic acid group, makes it an invaluable starting material. In medicinal chemistry, the benzoic acid moiety is present in numerous approved drugs, where it often serves as a key component for interacting with biological receptors. The versatility of the benzoic acid scaffold allows for the systematic modification of its structure to optimize biological activity, selectivity, and pharmacokinetic properties, making it a central theme in drug discovery and development.

Research Context of 6-Amino-2-chloro-3-fluorobenzoic Acid within Fluorinated Aromatic Systems

This compound is situated within the broader research area of fluorinated aromatic systems. The presence of a fluorine atom on the benzene (B151609) ring is of particular significance. Fluorine-containing amino acids and their derivatives are of growing interest in the pharmaceutical industry. The introduction of fluorine can lead to enhanced metabolic stability and improved binding affinity to target proteins. While specific research applications for this compound are not extensively documented in publicly available literature, its structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules. Its isomers, such as 2-amino-3-fluorobenzoic acid, are known intermediates in the synthesis of biologically active compounds, including indole (B1671886) derivatives. The unique substitution pattern of this compound, with amino, chloro, and fluoro groups, offers a rich chemical space for the development of novel compounds with potential applications in various areas of chemical and pharmaceutical research.

Chemical Profile of this compound

The precise identity and properties of a chemical compound are fundamental to its application in research. The following tables provide a detailed overview of the key chemical identifiers and computed properties for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 681459-97-2 |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| Canonical SMILES | C1=C(C(=C(C(=C1C(=O)O)Cl)F)N) |

| InChI Key | FXHGYJZVTVDARS-UHFFFAOYSA-N |

| PubChem CID | 2748334 Current time information in Singapore. |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 188.999285 g/mol |

| Monoisotopic Mass | 188.999285 g/mol |

| Topological Polar Surface Area | 63.3 Ų |

| Heavy Atom Count | 12 |

| Complexity | 211 |

Structure

3D Structure

Propriétés

IUPAC Name |

6-amino-2-chloro-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHGYJZVTVDARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 6 Amino 2 Chloro 3 Fluorobenzoic Acid

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of a molecule's elemental formula. For 6-Amino-2-chloro-3-fluorobenzoic acid (C₇H₅ClFNO₂), HRMS is crucial for unambiguous identification. The technique can distinguish the compound from other isomers or molecules with the same nominal mass.

The expected exact mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. This experimental value is then compared against the theoretical mass to confirm the elemental composition.

Table 1: Theoretical High-Resolution Mass Data for this compound Adducts

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₇H₆ClFNO₂]⁺ | 189.0074 |

| [M+Na]⁺ | [C₇H₅ClFNO₂Na]⁺ | 211.9894 |

In a typical analysis, the most abundant precursor ion is the protonated molecule ([M+H]⁺). researchgate.net Fragmentation of this precursor ion in tandem mass spectrometry (MS/MS) would likely involve the loss of the carboxylic acid group (-COOH), a common fragmentation pathway for amino acids, resulting in a significant product ion. researchgate.netlibretexts.org Other potential fragmentations could involve the loss of water (H₂O) or carbon monoxide (CO). The presence of chlorine would also produce a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), further aiding in structural confirmation. miamioh.edu

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are paramount for elucidating the three-dimensional atomic and molecular structure of a crystalline solid.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms within a crystal lattice. To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed.

This analysis provides detailed structural information, including:

Bond lengths and angles: Precise measurements of the distances and angles between atoms in the molecule.

Torsional angles: Information about the conformation of the molecule.

Unit cell parameters: The dimensions of the basic repeating unit of the crystal lattice.

Intermolecular interactions: The study of non-covalent interactions, such as hydrogen bonding between the amino and carboxylic acid groups, and π-π stacking of the benzene (B151609) rings, which govern the crystal packing. mdpi.com

For instance, studies on similar compounds like 2-chloro-6-fluorobenzoic acid have revealed that they crystallize in monoclinic space groups with multiple molecules per unit cell, often forming hydrogen-bonded dimers. nih.govdergipark.org.tr A similar arrangement would be anticipated for this compound, with the amino group providing additional sites for hydrogen bonding.

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. mdpi.com It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs can have different physical properties, and PXRD is a key tool for their characterization. nih.gov

The PXRD pattern is a fingerprint of the crystalline solid. Each crystalline phase produces a unique diffraction pattern characterized by a specific set of peak positions (in degrees 2θ) and relative intensities. By comparing the experimental PXRD pattern of a bulk sample of this compound to a simulated pattern derived from single-crystal data, one can confirm the phase purity of the bulk material. mdpi.com Any deviation or the presence of unexpected peaks would indicate the existence of impurities or a different polymorphic form.

Chromatographic Techniques for Separation and Analysis

Chromatography is essential for separating the components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Given the compound's aromatic structure and polar functional groups, a reversed-phase HPLC method is highly suitable.

A typical HPLC system for analyzing this compound would consist of:

Stationary Phase: A C18 column, which is a nonpolar stationary phase.

Mobile Phase: A mixture of an aqueous solvent (often with a buffer like ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities.

Detection: A UV detector set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 254 nm) would provide high sensitivity. researchgate.net

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

|---|---|---|---|---|

| 1 | 2.54 | 1,234 | 0.03 | Impurity |

| 2 | 4.88 | 4,110,567 | 99.92 | This compound |

This method allows for the sensitive detection and quantification of impurities, making it a cornerstone of quality control for this chemical compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, direct GC-MS analysis of aminated benzoic acids like this compound presents significant challenges due to their low volatility and thermal instability. nih.gov Molecules containing both acidic (carboxylic acid) and basic (amino) functional groups, known as amino acids, are zwitterionic and non-volatile, making them unsuitable for direct injection into a gas chromatograph. nih.gov

To overcome this limitation, chemical derivatization is an essential prerequisite for the GC-MS analysis of such compounds. nih.govresearchgate.net This process involves converting the non-volatile analyte into a more volatile and thermally stable derivative. Common derivatization strategies for amino acids include esterification of the carboxylic acid group and acylation or silylation of the amino group. nih.gov For instance, derivatization with reagents like propyl chloroformate can be employed to make amino acids amenable to GC-MS analysis. researchgate.netnih.gov

Consequently, without specific experimental data on the GC-MS analysis of this compound, the generation of detailed data tables on its retention characteristics and mass fragmentation is not possible at this time.

Computational and Theoretical Investigations of 6 Amino 2 Chloro 3 Fluorobenzoic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of substituted benzoic acids. researchgate.netnih.gov While specific DFT studies focusing exclusively on 6-Amino-2-chloro-3-fluorobenzoic acid are not extensively detailed in the available literature, research on closely related analogues like 2-chloro-6-fluorobenzoic acid and 5-amino-2-chlorobenzoic acid provides a robust framework for understanding its behavior. nih.govnih.gov

DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the most stable molecular geometry by finding the minimum energy conformation. researchgate.netresearchgate.net For substituted benzoic acids, a key area of investigation is the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the effects of intramolecular hydrogen bonding. In a related compound, 2-chloro-6-fluorobenzoic acid, the cis conformer, where the carboxylic proton is oriented towards the chlorine atom, is found to be the most stable configuration. nih.gov These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic properties and chemical reactivity. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. materialsciencejournal.org

In studies of similar molecules like 2-chloro-6-fluorobenzoic acid, DFT calculations are used to determine these energy levels. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis also reveals the distribution of electron density within these frontier orbitals, identifying the likely sites for electrophilic and nucleophilic attack. For instance, in many aromatic acids, the HOMO is often localized over the benzene ring and electron-donating substituents, while the LUMO is concentrated on the electron-withdrawing carboxylic acid group. mdpi.com

Table 1: Example Frontier Orbital Energies and Related Properties (Note: Data is illustrative of typical values obtained for substituted benzoic acids from DFT calculations)

| Parameter | Energy (eV) | Description |

| EHOMO | -7.06 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. materialsciencejournal.org |

| ELUMO | -2.54 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. materialsciencejournal.org |

| Energy Gap (ΔE) | 4.52 | Difference between HOMO and LUMO energies; indicates chemical reactivity and stability. materialsciencejournal.org |

| Ionization Potential | 7.06 | Energy required to remove an electron from the molecule. materialsciencejournal.org |

| Electron Affinity | 2.54 | Energy released when an electron is added to the molecule. materialsciencejournal.org |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, researchers can assign specific vibrational modes to the absorption bands observed in experimental spectra. nih.gov

For analogues such as 5-amino-2-chlorobenzoic acid and 2-chloro-6-fluorobenzoic acid, calculated frequencies are typically scaled by a standard factor to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental data. nih.govnih.gov This process allows for unambiguous assignment of complex vibrational modes, including the characteristic stretching and bending vibrations of the carboxylic acid (C=O, O-H), amino (N-H), and carbon-halogen (C-Cl, C-F) groups. nih.govresearchgate.net The potential energy distribution (PED) analysis is often used to quantify the contribution of individual bond stretches and angle bends to each normal mode. nih.gov

Table 2: Example Vibrational Mode Assignments for a Substituted Benzoic Acid (Note: This table is a representative example based on studies of similar compounds like 2-chloro-6-fluorobenzoic acid)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| O-H Stretch (Carboxylic Acid) | 3580 | 3575 |

| N-H Asymmetric Stretch (Amino) | 3505 | 3500 |

| N-H Symmetric Stretch (Amino) | 3410 | 3405 |

| C=O Stretch (Carboxylic Acid) | 1750 | 1745 |

| C-C Aromatic Stretch | 1605 | 1600 |

| N-H Scissoring | 1580 | 1575 |

| C-F Stretch | 1250 | 1248 |

| C-Cl Stretch | 750 | 748 |

Ab Initio and Semi-Empirical Methods for Molecular Property Prediction

Alongside DFT, other computational methods are used to predict molecular properties. Ab initio methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without using experimental parameters. nih.gov Studies on 5-amino-2-chlorobenzoic acid have utilized the HF method with the 6-311G(d,p) basis set to calculate its geometry and vibrational wavenumbers. nih.gov While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF provides a valuable baseline for theoretical analysis.

Semi-empirical methods offer a computationally less expensive alternative by incorporating some experimental parameters to simplify calculations. These methods are particularly useful for larger molecules or for preliminary conformational searches, though they are less frequently used for the detailed analysis of small molecules like this compound where higher accuracy is desired.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into conformational flexibility and intermolecular interactions. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a molecule like this compound would behave in a specific environment, such as in aqueous solution or within a crystal lattice. nih.gov

This technique is particularly valuable for exploring the different conformations the molecule can adopt by rotating its functional groups (e.g., the carboxylic acid and amino groups). It can also model how the molecule interacts with solvent molecules or with other solute molecules through hydrogen bonding and van der Waals forces. nih.gov Such simulations can help explain macroscopic properties like solubility and crystal packing by providing a detailed picture of the underlying intermolecular forces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While specific QSAR models for derivatives of this compound are not detailed in the searched literature, the methodology provides a clear path for the rational design of new, more potent analogues.

In a typical QSAR study, a set of derivatives is synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding) is measured. nih.gov Then, various molecular descriptors—quantifiable properties related to the molecule's structure, such as lipophilicity (logP), electronic properties (atomic charges), and steric parameters—are calculated for each derivative. mdpi.com Statistical methods, like multiple linear regression, are used to build a mathematical model that predicts the activity based on these descriptors. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts toward more promising compounds.

Chemical Reactivity and Derivatization Strategies for 6 Amino 2 Chloro 3 Fluorobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modifications such as esterification, amidation, and salt formation. These reactions are fundamental in altering the compound's solubility, polarity, and suitability for subsequent coupling reactions.

The conversion of the carboxylic acid to an ester is a common strategy to protect the acid functionality or to modulate the compound's biological activity. Standard esterification methods are applicable, though conditions may need optimization to avoid side reactions with the amino group.

One common approach involves reacting the aminobenzoic acid with an alcohol (e.g., methanol, ethanol, benzyl alcohol) in the presence of an acid catalyst, such as hydrogen chloride gas or sulfuric acid. For instance, a related compound, 2-amino-3-chloro-benzoic acid, is converted to its methyl ester by refluxing in anhydrous methanol while feeding dry HCl gas. organic-chemistry.org Another effective method is to first activate the carboxylic acid by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the desired alcohol to form the ester. ijcmas.com

Table 1: General Methods for Esterification

| Method | Reagents | Typical Alcohol | Description |

|---|---|---|---|

| Fischer-Speier Esterification | Acid Catalyst (HCl, H₂SO₄) | Methanol, Ethanol | Direct reaction with excess alcohol under reflux conditions. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Benzyl alcohol, Allyl alcohol | Two-step process where the carboxylic acid is first activated and then reacted with the alcohol. ijcmas.com |

The formation of an amide bond is one of the most frequent transformations in medicinal chemistry. Direct amidation of 6-Amino-2-chloro-3-fluorobenzoic acid with a primary or secondary amine requires the activation of the carboxylic acid group to overcome the poor reactivity of the zwitterionic amino acid. researchgate.net Modern coupling reagents are employed to facilitate this transformation efficiently and under mild conditions, often without the need for protecting the amino group.

Several effective methods for the direct amidation of unprotected amino acids have been developed:

Phosphonium (B103445) Salt-Based Coupling: Reagents generated in situ from triphenylphosphine (PPh₃) and N-chlorophthalimide can activate carboxylic acids, allowing them to react with amines at room temperature to form amides in good to excellent yields. researchgate.netnih.gov

Lewis Acid Catalysis: Boron-based Lewis acids, such as B(OCH₂CF₃)₃, can mediate the direct amidation of unprotected amino acids. nih.gov Similarly, titanium(IV) isopropoxide (Ti(OiPr)₄) serves as a low-cost and accessible alternative catalyst. nih.gov

Silane-Based Coupling: The combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) and imidazole has been shown to be an effective system for mediating the amidation of amino acids. organic-chemistry.org This method activates the carboxyl group while simultaneously protecting the α-amino group in situ. organic-chemistry.org

Table 2: Selected Coupling Reagents for Amidation of Amino Acids

| Reagent System | Description | Reaction Conditions |

|---|---|---|

| N-Chlorophthalimide / PPh₃ | In situ generation of reactive chloro- and imido-phosphonium salts that activate the carboxylic acid. researchgate.netnih.gov | Room temperature, 12 hours in toluene or acetonitrile (B52724). nih.gov |

| B(OCH₂CF₃)₃ or Ti(OiPr)₄ | Lewis acids that catalyze the direct condensation of the carboxylic acid and amine. nih.gov | Varies; may require elevated temperatures. |

| MTFPSCl₂ / Imidazole | Silane-based reagent that activates the carboxyl group for amidation. organic-chemistry.org | 40°C. organic-chemistry.org |

As an amphoteric molecule, this compound possesses both a weakly basic amino group and an acidic carboxylic acid group. This dual functionality allows it to form salts with both acids and bases.

Reaction with Acids: The amino group can be protonated by strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to form ammonium (B1175870) salts. These salts often exhibit increased water solubility compared to the parent compound.

Reaction with Bases: The carboxylic acid group can be deprotonated by bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) to form carboxylate salts. The formation of molecular salts through proton transfer between a carboxylic acid and a suitable base, like an aminopyridine derivative, is a well-established principle in supramolecular chemistry. mdpi.com

The presence of multiple donor atoms (N, O, F, Cl) also makes the molecule a potential ligand for coordination with metal ions, although specific studies on the coordination chemistry of this particular compound are not extensively detailed in the literature.

Transformations of the Amino Group

The nucleophilic amino group is another key site for derivatization, allowing for acylation, the installation of protecting groups, and conversion to a diazonium salt for a host of subsequent transformations.

The amino group can readily undergo acylation with acyl chlorides or anhydrides. For example, reaction with chloroacetyl chloride in the presence of a base like triethylamine introduces a chloroacetamide group. ijcmas.com

Common protecting groups for the amino functionality include:

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (Boc₂O), this group is stable to basic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).

9-Fluorenylmethoxycarbonyl (Fmoc): This group is introduced using reagents like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). It is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine in DMF.

Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is removed by catalytic hydrogenation. researchgate.net

Table 3: Common Amino Protecting Groups and Their Lability

| Protecting Group | Abbreviation | Installation Reagent | Key Stability | Removal Conditions |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base, Hydrogenation | Strong Acid (e.g., TFA, HCl) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Acid, Hydrogenation | Base (e.g., 20% Piperidine in DMF) |

| Carboxybenzyl | Cbz (or Z) | Benzyl Chloroformate (Cbz-Cl) | Acid, Base | Catalytic Hydrogenation (H₂, Pd/C) |

The primary aromatic amino group can be converted into a diazonium salt, which is a versatile intermediate in organic synthesis. organic-chemistry.org This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). masterorganicchemistry.com The resulting diazonium salt, Ar-N₂⁺, is highly reactive because the dinitrogen moiety (N₂) is an excellent leaving group. masterorganicchemistry.com

The diazonium intermediate can then undergo a variety of displacement reactions, most notably the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile. wikipedia.org This provides a powerful method for introducing a range of substituents onto the aromatic ring that might be difficult to install by other means. organic-chemistry.org

Table 4: Potential Diazotization and Subsequent Sandmeyer-Type Reactions

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Chlorination | Copper(I) Chloride (CuCl) / HCl | -Cl (replacing -NH₂) |

| Bromination | Copper(I) Bromide (CuBr) / HBr | -Br (replacing -NH₂) |

| Cyanation | Copper(I) Cyanide (CuCN) / KCN | -CN (replacing -NH₂) |

| Iodination | Potassium Iodide (KI) | -I (replacing -NH₂) |

| Hydroxylation | H₂O, H₂SO₄, heat | -OH (replacing -NH₂) |

| Fluorination (Balz-Schiemann) | HBF₄, then heat | -F (replacing -NH₂) |

This sequence of reactions allows for the strategic replacement of the amino group on the this compound molecule, further expanding its utility as a synthetic intermediate. masterorganicchemistry.com

Nucleophilic and Electrophilic Aromatic Substitutions on the Fluorinated Chlorinated Benzoic Acid Scaffold

The reactivity of the this compound ring in substitution reactions is governed by the interplay of the electronic effects of its substituents: the amino (-NH₂), chloro (-Cl), fluoro (-F), and carboxylic acid (-COOH) groups. The amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the halogens (chloro and fluoro) and the carboxylic acid group are deactivating groups, with the halogens being ortho, para-directing and the carboxylic acid being meta-directing.

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. arkat-usa.org The rate and regioselectivity of this reaction are heavily influenced by the existing substituents. wikipedia.org Activating groups increase the reaction rate by donating electron density to the ring, thereby stabilizing the cationic intermediate, while deactivating groups withdraw electron density, slowing the reaction. wikipedia.org For this compound, the powerful activating effect of the amino group would be the dominant factor in directing further substitution.

Conversely, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, as they stabilize the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org In the case of this compound, the chloro and fluoro groups can act as leaving groups, and the carboxylic acid group provides some electron-withdrawing character to activate the ring for nucleophilic attack.

The following table outlines the expected directing effects of the substituents on the this compound scaffold in electrophilic aromatic substitution reactions.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |

| -NH₂ | 6 | +R >> -I | Activating | Ortho, Para |

| -Cl | 2 | -I > +R | Deactivating | Ortho, Para |

| -F | 3 | -I > +R | Deactivating | Ortho, Para |

| -COOH | 1 | -I, -R | Deactivating | Meta |

Data compiled based on established principles of organic chemistry.

In a representative electrophilic substitution reaction, the bromination of anthranilic acid (2-aminobenzoic acid) demonstrates the directing power of the amino group, leading to substitution at the positions ortho and para to it. A similar outcome would be anticipated for this compound, with the primary substitution product being dictated by the strong activating and directing effect of the amino group, tempered by the steric hindrance from the adjacent chloro and fluoro substituents.

Formation of Heterocyclic Systems Utilizing this compound

Anthranilic acid and its derivatives are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, most notably quinazolines and quinazolinones. arabjchem.org These heterocycles are of significant interest due to their broad spectrum of biological activities. The general strategy for the synthesis of quinazolinones involves the cyclocondensation of an anthranilic acid derivative with a suitable one-carbon component.

For instance, a common method for synthesizing quinazolin-4(3H)-ones involves the reaction of an aminobenzoic acid with formamide or trimethoxymethane. nih.govresearchgate.net Following this established methodology, this compound could be utilized as a key building block for novel substituted quinazolinones. The reaction would proceed through the initial formation of an amide, followed by an intramolecular cyclization to furnish the quinazolinone ring system.

A general synthetic scheme for the preparation of substituted quinazolinones from a related fluorinated aminobenzoic acid is presented below. This reaction pathway illustrates a viable approach for the derivatization of this compound into more complex heterocyclic structures.

Table of Representative Quinazolinone Synthesis from a Related Aminobenzoic Acid

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Amino-5-fluorobenzoic acid | 1. SOCl₂, Benzene2. Dry NH₃ gas | 2-Amino-5-fluorobenzamide | - | nih.gov |

| 2-Amino-5-fluorobenzamide | Trimethoxymethane, DMF | 6-Fluoroquinazolin-4(3H)-one | - | nih.gov |

| 6-Fluoroquinazolin-4(3H)-one | POCl₃, PCl₅ | 4-Chloro-6-fluoroquinazoline | - | nih.gov |

| 4-Chloro-6-fluoroquinazoline | Substituted aromatic amines, Triethylamine | Substituted-6-fluoro-quinazoline-4-amine derivatives | 68-85 | nih.gov |

This table is illustrative of a synthetic route using a structurally related starting material.

Applications in Advanced Organic Synthesis

6-Amino-2-chloro-3-fluorobenzoic Acid as a Key Building Block for Complex Molecules

Substituted anthranilic acids are well-established as crucial intermediates for the preparation of various heterocyclic systems. orgsyn.org The strategic placement of chloro and fluoro groups on the aromatic ring of this compound, combined with the reactive amino and carboxylic acid functionalities, designates it as a key building block for complex, multi-substituted molecules.

One of the most significant applications of anthranilic acid derivatives is in the synthesis of quinazolinones and their related heterocyclic structures. google.comresearchgate.net These compounds are synthesized through the condensation of an anthranilic acid with various reagents. The specific structure of this compound allows it to serve as a scaffold, introducing a defined pattern of halogenation into the final quinazolinone product. This is particularly valuable as the presence and position of halogen atoms can significantly influence the biological activity of the resulting molecule. Quinazolinone derivatives are known to possess a wide array of biological properties, including hypnotic, sedative, analgesic, anticonvulsant, and anti-inflammatory effects. google.com

The reactivity of this building block allows for the creation of extensive libraries of quinazolinone derivatives, where further diversity can be introduced by reacting it with a variety of amines, amides, or other nucleophiles. google.comnih.gov This capacity makes it an important tool in combinatorial chemistry and drug discovery, enabling the systematic exploration of chemical space around a privileged heterocyclic core.

Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The utility of this compound as a building block for complex heterocycles directly translates to its role as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). The quinazolinone core, readily accessible from this compound, is a prominent feature in numerous pharmaceuticals. google.com

Fluorinated benzoic acid derivatives are integral to the development of modern medicines. For instance, related structures are used as intermediates in the synthesis of targeted therapies. The compound 2-chloro-6-fluoro-3-methylbenzoic acid serves as a pharmaceutical intermediate for synthesizing inhibitors of stearoyl-CoA desaturase 1 (SCD1), which are investigated for the treatment of obesity. guidechem.com Similarly, 2-amino-3-fluorobenzoic acid is a key precursor for indole (B1671886) derivatives like the anti-inflammatory drug Etodolac. orgsyn.org The HIV integrase inhibitor Elvitegravir is synthesized from a 3-chloro-2-fluorobenzyl starting material, highlighting the importance of this specific halogenation pattern in antiviral drug design. google.com

| Precursor Compound | Therapeutic Area / API Class | Reference |

|---|---|---|

| 2-Amino-3-fluorobenzoic acid | Anti-inflammatory (e.g., Etodolac) | orgsyn.org |

| 2-Chloro-6-fluoro-3-methylbenzoic acid | Metabolic disorders (SCD1 inhibitors) | guidechem.com |

| 3-Chloro-2-fluorobenzyl bromide | Antiviral (HIV integrase inhibitors, e.g., Elvitegravir) | google.com |

| N-acylanthranilic acids | CNS agents, Anti-inflammatory | google.com |

Intermediate in the Development of Specialty Chemicals

Beyond pharmaceuticals, this compound serves as an intermediate in the broader specialty chemicals sector. Chemical suppliers market this compound to high-tech enterprises specializing in the research and development of materials for advanced applications. chemicalbook.com These applications include electronic materials, optoelectronic materials, and semiconductor materials, where highly pure, functionalized organic molecules are required as precursors or additives. chemicalbook.com

Furthermore, the chemical structure of aminobenzoic acids lends itself to the synthesis of dyes and pigments. Diaminobenzoic acid derivatives, for example, are used as dye precursors to form stable and colored phenazine (B1670421) compounds. google.com The amino and carboxylic acid groups of this compound provide the necessary reactivity for such transformations. The chloro and fluoro substituents can act as auxochromes or be used to fine-tune the final dye's properties, such as its color, lightfastness, and solubility in various media.

The compound's utility also extends to the agrochemical industry. Structurally related fluorinated and chlorinated aminobenzoic acids are known intermediates in the synthesis of pesticides and herbicides. google.com The specific halogenation pattern can confer desired properties such as increased efficacy and controlled environmental persistence.

Role in the Synthesis of Advanced Polymer Monomers and Functional Materials

While direct polymerization of this compound is not widely documented, its structure contains the necessary functional groups to act as a monomer for the synthesis of advanced polymers. Aminobenzoic acids can undergo condensation polymerization to form polyamides. For instance, poly(o-aminobenzoic acid) has been synthesized and shown to possess interesting electrochemical properties. researchgate.net

The amino group and the carboxylic acid group of this compound can react to form amide bonds, leading to an aromatic polyamide. The resulting polymer would have a highly rigid backbone and would be decorated with precisely positioned chloro and fluoro substituents. These halogens would be expected to impart specific properties to the material, including:

Enhanced Thermal Stability: The presence of strong carbon-fluorine and carbon-chlorine bonds can increase the polymer's resistance to thermal degradation.

Chemical Resistance: Halogenation can protect the polymer backbone from chemical attack.

Modified Electronic Properties: The electron-withdrawing nature of fluorine and chlorine can alter the polymer's dielectric constant and other electronic characteristics, making it a candidate for functional materials in electronics.

Low Surface Energy: Fluorine-containing polymers are known for their hydrophobicity and low surface energy, which could be useful for creating specialty coatings.

Alternatively, the amino or carboxylic acid group can be chemically modified to introduce other polymerizable functionalities, such as a vinyl group, transforming the compound into a monomer suitable for chain-growth polymerization. nih.gov This approach allows for the incorporation of the fluorinated and chlorinated aromatic unit as a functional side chain in a variety of polymer backbones, creating materials tailored for specific applications in fields like biosensing or drug delivery. nih.gov

Medicinal Chemistry and Biological Activity Research

Design and Synthesis of Derivatives for Biological Evaluation

The synthesis of novel compounds from precursors similar to 6-amino-2-chloro-3-fluorobenzoic acid is a key strategy in drug discovery. A common approach involves utilizing the reactivity of the amino and carboxylic acid groups to build more complex molecules. For instance, fluorinated and chlorinated anilines, which are structurally related to the title compound, are used as foundational materials for creating heterocyclic systems known for their diverse biological activities.

One established synthetic pathway begins with a starting material like 3-chloro-4-fluoro aniline. This compound can be converted into 2-amino-6-fluoro-7-chloro-benzothiazole through a cyclization reaction involving potassium thiocyanate (B1210189) and bromine in glacial acetic acid. researchgate.netderpharmachemica.comresearchgate.net This benzothiazole (B30560) core can then be further modified. For example, it can be condensed with various aldehydes and ketones to form Schiff's bases. These intermediates can undergo further cyclization with reagents like chloroacetyl chloride to produce azetidinones, a class of compounds containing a four-membered lactam ring. derpharmachemica.com Alternatively, reacting the Schiff's base with mercaptoacetic acid can yield thiazolidinones. derpharmachemica.com

Another synthetic strategy involves the creation of 1,2,4-triazole (B32235) derivatives. This can be achieved by reacting fluorobenzoylhydrazides with isothiocyanates to form thiosemicarbazides, which are then cyclized in the presence of a base like sodium hydroxide (B78521) to yield the desired triazole-thione scaffold. nih.gov Similarly, novel derivatives of 6-amino-2-phenylbenzothiazole have been prepared through the condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by the chemical reduction of the nitro group to an amino group. nih.govresearchgate.net These synthetic methodologies allow chemists to generate a library of diverse molecules for subsequent biological screening.

Investigation of Potential Biological Activities and Therapeutic Applications

Derivatives designed from scaffolds like this compound are investigated across a wide spectrum of potential therapeutic applications, including the treatment of infections, inflammation, and viral diseases.

The search for new antimicrobial agents is critical due to the rise of drug-resistant bacteria. Derivatives of halogenated benzoic acids have shown promise in this area. Studies on 2-chlorobenzoic acid derivatives indicate they possess significant antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli. nih.gov Likewise, compounds derived from 2-aminobenzoic acid have demonstrated efficacy against various bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, and Candida albicans. mdpi.com

A study focusing on a library of fluorobenzoylthiosemicarbazides found that certain derivatives were active against Gram-positive bacteria, including pathogenic methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov The proposed mechanism of action for these compounds is the allosteric inhibition of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov Furthermore, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, exhibited potent antibacterial activity against MRSA, highlighting the potential of this structural class in combating resistant infections. mdpi.com

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Fluorobenzoylthiosemicarbazides (e.g., 15a, 15b, 16b) | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.82 to 31.25 µg/mL | nih.gov |

| 2-chlorobenzoic acid derivative (Compound 6) | Escherichia coli | pMIC = 2.27 µM/ml | nih.gov |

| 2-amino-3-chlorobenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent Activity | mdpi.com |

Inflammation and pain are complex biological responses, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. Research has focused on developing new anti-inflammatory agents with improved efficacy and fewer side effects. Derivatives containing fluorobenzothiazole and benzoxazolone cores have been a particular area of interest.

In one study, novel fluorobenzothiazole derivatives were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model, a standard method for assessing anti-inflammatory effects. researchgate.net Several of the synthesized compounds demonstrated an excellent percentage of inhibition of edema, comparable or superior to the standard drug, diclofenac. researchgate.netekb.eg Similarly, amide derivatives of [5-chloro-6-(2-fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acid showed potent analgesic and anti-inflammatory properties in animal models, while also avoiding the gastric lesions commonly associated with NSAIDs. nih.gov Other research on 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives identified compounds that were potent inhibitors of inflammation induced by both carrageenan and arachidonic acid. nih.gov

| Compound Class | In Vivo Model | Key Finding | Reference |

|---|---|---|---|

| Fluorobenzothiazole derivatives (e.g., S-7, S-8, S-9) | Carrageenan-induced rat paw edema | Exhibited excellent percentage of inhibition compared to diclofenac. | researchgate.net |

| Benzothiazole-Triazole derivatives (TZ9) | In vivo anti-inflammatory tests | Emerged as the most potent agent, surpassing diclofenac. | ekb.eg |

| Amide derivatives of [5-chloro-6-(2-fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acid | p-Benzoquinone writhing test & Carrageenan paw edema | Potent analgesic and anti-inflammatory activity without gastric lesions. | nih.gov |

| 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives (Compounds 3, 6, 7) | Carrageenan & Arachidonic acid-induced paw edema | Potent inhibitors of edema. | nih.gov |

Targeting specific enzymes is a fundamental strategy in modern drug design. Derivatives of scaffolds like this compound are explored as inhibitors for enzymes implicated in various diseases.

Kynurenine Aminotransferase II (KAT II) Inhibitors: Elevated brain levels of kynurenic acid (KYNA), a metabolite of tryptophan, are linked to cognitive deficits in psychiatric disorders such as schizophrenia. nih.gov The enzyme primarily responsible for KYNA synthesis in the brain is Kynurenine Aminotransferase II (KAT II), making it an attractive therapeutic target. nih.govresearchgate.net The development of selective KAT II inhibitors aims to reduce KYNA levels, thereby restoring normal neurotransmitter function. nih.govnih.gov Research has led to the discovery of potent and systemically active KAT II inhibitors that can cross the blood-brain barrier. nih.gov Many of these are irreversible inhibitors that form a covalent bond with the enzyme's pyridoxal-5'-phosphate (PLP) cofactor. mdpi.com

Aurora A Inhibitors: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a crucial role in regulating cell division (mitosis). nih.gov Overexpression of these kinases, particularly Aurora A, is found in a wide range of human cancers and is often associated with poor prognosis. nih.gov This has made Aurora kinases a significant target for the development of new anticancer drugs. A number of small-molecule Aurora kinase inhibitors have been developed, which have been shown to effectively halt the growth and progression of many cancers in both preclinical and clinical studies. nih.govnih.gov

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. There is an urgent need for new drugs that can overcome resistance and shorten treatment duration. One strategy is to target essential metabolic pathways in the bacterium. Research has shown that analogues of aminobenzoic acid can be effective in this regard.

Specifically, two compounds, 2-amino-5-fluorobenzoic acid (5-FABA) and 2-amino-6-fluorobenzoic acid (6-FABA), have been tested against M. tuberculosis. nih.gov These compounds were found to inhibit bacterial growth with a Minimum Inhibitory Concentration (MIC) of 5 µM. nih.gov Their efficacy was dependent on the absence of tryptophan in the growth medium, indicating that these molecules act by inhibiting the tryptophan biosynthesis pathway, which is essential for the bacterium's survival. nih.gov Other studies have also identified N-acylhydrazone derivatives of amino acids with significant activity against M. tuberculosis H37Rv, with MIC values as low as 12.5 µg/mL. nih.gov

| Compound | Target | Activity (MIC) | Reference |

|---|---|---|---|

| 2-amino-5-fluorobenzoic acid (5-FABA) | Mycobacterium tuberculosis | 5 µM | nih.gov |

| 2-amino-6-fluorobenzoic acid (6-FABA) | Mycobacterium tuberculosis | 5 µM | nih.gov |

| N-acylhydrazone derivatives (e.g., 8b, 8e, 8f) | Mycobacterium tuberculosis H37Rv | 12.5 - 50 µg/mL | nih.gov |

Heterocyclic compounds derived from various chemical scaffolds have been a rich source of antiviral agents. Research into thiazole (B1198619) derivatives has identified compounds with potent activity against flaviviruses. purdue.edu In cell-based assays, certain thiazole analogues showed significant inhibition of yellow fever virus and dengue virus replication. The most active compound from one study had an EC50 value of 0.9 µM against yellow fever virus. purdue.edu

Other research has explored different heterocyclic systems. For example, thiopyrano[2,3-d]thiazole derivatives have been found to be active against Epstein-Barr virus (EBV) and Hepatitis C virus (HCV). nih.gov The broad applicability of these core structures in antiviral research suggests that derivatives of this compound could be synthesized to create novel candidates for treating viral infections. pensoft.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

The biological activity of this compound is intrinsically linked to its foundation as an anthranilic acid derivative. Anthranilic acid (2-aminobenzoic acid) and its analogs are recognized as important scaffolds in medicinal chemistry, known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. sciepub.comnih.gov

Key structural features of anthranilic acid derivatives are critical for their biological activity. Research has established that the ortho-positioning of the amino and carboxyl groups is essential; analogs where these groups are in meta or para positions are generally inactive. sciepub.com Furthermore, the N-H moiety of the amino group appears to be crucial, as its replacement with groups such as oxygen (O), a methylene (B1212753) bridge (CH₂), or sulfur (S) leads to a significant reduction in activity. sciepub.com The carboxylic acid group is also a key pharmacophoric feature, likely involved in binding to biological targets, though its replacement with a bioisostere like a tetrazole group can sometimes retain activity. sciepub.comdrugdesign.org

To understand the potential activity of this compound, it is instructive to examine a close structural analog, 2-Amino-3-chlorobenzoic acid, which lacks the fluorine atom. This compound has been identified as a bioactive molecule with potent anticancer and antibacterial properties. mdpi.com In a study investigating its anticancer effects, 2-Amino-3-chlorobenzoic acid demonstrated significant cytotoxic activity against the MDA-MB-231 human breast cancer cell line. mdpi.com The inhibitory concentration (IC₅₀) values highlight its time-dependent efficacy. mdpi.com

| Exposure Time | IC₅₀ (µM) |

|---|---|

| 24 hours | 26 |

| 48 hours | 5 |

| 72 hours | 7.2 |

Metabolic Stability and Bioavailability Considerations in Drug Design

The development of any potential therapeutic agent heavily relies on its pharmacokinetic profile, particularly its metabolic stability and bioavailability. While some anthranilic acid derivatives are known to suffer from poor bioavailability, strategic structural modifications can address these limitations. nih.govnih.gov

The halogenation of the benzoic acid ring in this compound is a critical factor in its predicted metabolic fate. The incorporation of fluorine atoms into a drug candidate is a well-established strategy to enhance metabolic stability. acs.org The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, often blocking sites of metabolic oxidation and thereby increasing the compound's in vivo half-life.

Conversely, the carbon-chlorine bond can be a target for metabolic processes, including dehalogenation. nih.gov The general mammalian metabolism of the parent benzoic acid structure involves a two-step process: first, activation to an intermediate product, benzoyl-CoA, followed by conjugation with glycine (B1666218) via the enzyme glycine N-acyltransferase to form hippuric acid, which is then excreted. wikipedia.org Therefore, the metabolism of this compound would likely involve a combination of pathways. The fluorine at the C3 position is expected to confer metabolic resistance, while the chlorine at the C2 position could be a site for dehalogenation. The core ring structure would ultimately be conjugated and eliminated from the body. wikipedia.org

Applications in Materials Science

Polymer Synthesis with 6-Amino-2-chloro-3-fluorobenzoic Acid Derivatives

Derivatives of this compound can be employed as monomers in the synthesis of high-performance polymers, particularly aromatic polyamides (aramids). The bifunctional nature of the molecule, with its amino (-NH₂) and carboxylic acid (-COOH) groups, allows it to undergo polycondensation reactions to form long-chain polymers. The specific arrangement of substituents on the benzene (B151609) ring is expected to impart significant advantages to the resulting materials.

Aromatic polyamides are known for their high thermal stability due to the rigidity of the polymer backbone, which contains a high percentage of aromatic rings. mdpi.com The incorporation of this compound derivatives into a polyamide chain would contribute to this inherent stability. The presence of halogen atoms (chlorine and fluorine) can further enhance thermal performance. The strong carbon-fluorine and carbon-chlorine bonds increase the energy required for thermal decomposition. Aromatic copolyamides containing heteroaromatic groups have demonstrated decomposition temperatures (at 5% mass loss) exceeding 445 °C, significantly higher than conventional aramids. mdpi.com Polymers derived from this fluorinated and chlorinated aminobenzoic acid are anticipated to exhibit similarly high thermal stability, making them suitable for applications in demanding, high-temperature environments.

Table 1: Predicted Polymer Properties from this compound Derivatives

| Property | Contributing Structural Feature(s) | Expected Outcome |

|---|---|---|

| High Thermal Stability | Aromatic backbone | Provides chain rigidity and high decomposition energy. |

| Carbon-halogen bonds (C-F, C-Cl) | Increases bond dissociation energy, resisting thermal degradation. | |

| High Mechanical Strength | Rigid aromatic monomer unit | Leads to high tensile strength and elastic modulus. |

| Inter-chain hydrogen bonding (amide links) | Creates a strong and cohesive polymer network. | |

| Dipole-dipole interactions (from C-F, C-Cl) | May enhance chain packing and intermolecular forces. |

Nanomaterial Development Incorporating Fluorinated Benzoic Acid Scaffolds

Fluorinated benzoic acid scaffolds are instrumental in the bottom-up fabrication of nanomaterials, particularly in the semiconductor industry. mdpi.com They are used to form self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick layers that can modify surface properties. These SAMs can function as inhibitors in area-selective atomic layer deposition (AS-ALD), a technique for creating patterned thin films with atomic-level precision. mdpi.com

The process involves three key components of the SAM-forming molecule: a reactive headgroup that binds to the substrate, a backbone that promotes dense packing, and an inert tail group that prevents ALD chemistry. mdpi.com Fluorinated benzoic acid derivatives serve this purpose effectively. The carboxylic acid headgroup chemisorbs onto a metallic substrate, while the fluorinated aromatic ring acts as the backbone and inert surface. Studies have shown that fluorinated SAMs are superior ALD inhibitors compared to their non-fluorinated counterparts, a property attributed to the coordination chemistry of the SAM rather than simply hydrophobicity. mdpi.com The use of these fluorinated scaffolds allows for the selective deposition of materials, enabling the fabrication of nanoscale electronic and semiconductor devices. mdpi.comresearchgate.netuh.edu

Table 2: Role of Fluorinated Benzoic Acid Scaffolds in Self-Assembled Monolayers (SAMs) for Nanofabrication

| SAM Component | Corresponding Part of Scaffold | Function in Area-Selective ALD |

|---|---|---|

| Headgroup | Carboxylic Acid (-COOH) | Binds selectively to the substrate surface (e.g., cobalt). mdpi.com |

| Backbone | Aromatic Ring | Facilitates dense packing through van der Waals forces. mdpi.com |

| Tail Group | Fluorine/Chlorine Atoms | Renders the surface inert to ALD precursor chemicals, blocking deposition. mdpi.com |

Metal-Organic Frameworks (MOFs) Ligand Design and Synthesis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). The choice of ligand is critical as it dictates the structure, pore size, and functionality of the resulting MOF. uab.cat this compound is a promising candidate for ligand design due to its combination of functional groups.

The molecule possesses both a carboxylate group and an amino group, which are effective metal-binding sites. uab.catrsc.org This bifunctionality allows it to act as a versatile linker, connecting metal centers to form extended porous networks. Furthermore, the fluorine and chlorine atoms attached to the aromatic ring project into the pores of the framework. These halogen atoms can tune the chemical environment within the pores, altering properties such as gas affinity and molecular recognition. nih.gov For example, fluorine atoms exposed in the pores of a MOF have been shown to increase its affinity for methane. nih.gov While MOFs specifically using this compound have not been extensively documented, the principles of MOF chemistry suggest its utility in creating functional materials for applications in gas separation, catalysis, and chemical sensing. nih.govnih.gov

Table 3: Potential Roles of Functional Groups in MOF Ligand Design

| Functional Group | Role in MOF Construction | Potential Effect on MOF Properties |

|---|---|---|

| Carboxylic Acid (-COOH) | Primary coordination site for metal ions. uab.cat | Forms robust structural nodes. |

| Amino Group (-NH₂) | Secondary coordination site; can be uncoordinated. rsc.org | Introduces basic sites, enhances CO₂ affinity, acts as a platform for post-synthetic modification. rsc.org |

| Fluorine (-F) Atom | Lines the pore surface. nih.gov | Modifies pore hydrophobicity, enhances affinity for specific molecules (e.g., fluorocarbons, methane). nih.gov |

| Chlorine (-Cl) Atom | Lines the pore surface. | Alters pore electronics and steric environment, potentially influencing catalytic activity or molecular recognition. |

Applications in Electronic and Energy Materials

The unique electronic properties conferred by fluorine atoms make fluorinated organic compounds highly valuable in electronic and optoelectronic applications. rsc.org Chemical suppliers market this compound specifically for use in electronic materials, optoelectronic materials, and semiconductor materials. chemicalbook.com

Fluorination of conjugated organic materials tends to lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This effect can facilitate electron injection and improve the material's resistance to oxidative degradation, enhancing the stability and lifetime of electronic devices. rsc.org Furthermore, non-covalent interactions involving fluorine can influence the solid-state packing of molecules, which is critical for efficient charge transport in organic field-effect transistors (OFETs). rsc.orgresearchgate.net As discussed previously, fluorinated benzoic acids are also used to create self-assembled monolayers for patterning thin films in semiconductor manufacturing. mdpi.com

In the realm of energy materials, functionalized organic molecules are precursors to materials used for catalysis and energy storage. Amine-functionalized MOFs, for instance, can be pyrolyzed to create nitrogen-doped carbon materials that serve as efficient metal-free electrocatalysts for reactions relevant to fuel cells and batteries. researchgate.net The presence of multiple functional groups on this compound makes it a potential building block for such advanced energy materials.

Table 4: Applications in Electronic and Energy Materials

| Application Area | Role of this compound | Underlying Principle |

|---|---|---|

| Organic Electronics | Building block for organic semiconductors. rsc.orgchemicalbook.com | Fluorination lowers HOMO/LUMO levels, improving electron injection and stability. rsc.org |

| Semiconductor Fabrication | Forms self-assembled monolayers (SAMs). mdpi.com | Acts as an inhibitor for area-selective atomic layer deposition (AS-ALD) to create nanoscale patterns. mdpi.com |

| Energy Materials | Precursor for electrocatalysts. researchgate.net | Can be incorporated into MOFs or polymers that are then pyrolyzed into functional N-doped carbon materials. researchgate.net |

Agrochemical Research and Development

Synthesis of Herbicidal and Pesticidal Compounds

The primary application of 6-Amino-2-chloro-3-fluorobenzoic acid in agrochemical research lies in its use as a building block for more complex active ingredients. The amino and carboxylic acid functionalities are key reaction sites for constructing heterocyclic systems, which are common in modern agrochemicals.

One of the most prominent classes of herbicides that can be conceptually derived from this benzoic acid are the pyridine-based herbicides, particularly those with a picolinic acid scaffold. While direct synthesis pathways from this compound are not extensively detailed in publicly available literature, the structural similarities to known herbicidal molecules suggest its potential as a key precursor. For instance, the synthesis of herbicidal 4-amino-3-chloro-5-fluoro-6-(substituted-phenyl)pyridine-2-carboxylic acids often involves multi-step processes where a highly substituted pyridine (B92270) ring is constructed. A plausible synthetic route could involve the transformation of the benzoic acid into a pyridine ring system, retaining the crucial amino, chloro, and fluoro substituents.

A notable example from the patent literature describes herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. epo.org The synthesis of such complex molecules is a multi-step process, and while the exact starting materials are part of proprietary knowledge, the final structure highlights the importance of the specific arrangement of substituents found in this compound.

The synthesis of pesticidal compounds from this precursor is less documented in the available research. However, the amino group of this compound can be readily diazotized and converted into other functional groups, or it can be acylated or alkylated to introduce new toxophores. For example, the formation of amide bonds is a common strategy in the synthesis of insecticides and fungicides. The carboxylic acid group can be converted to an acid chloride and then reacted with various amines to generate a library of carboxamide derivatives for biological screening.

Table 1: Potential Agrochemical Compounds Derived from this compound

| Compound Class | Potential Agrochemical Type | Key Synthetic Transformation |

|---|---|---|

| Pyridine Carboxylic Acids | Herbicide | Ring formation/transformation of the benzene (B151609) ring to a pyridine ring. |

| Pyridinyl Carboxamides | Insecticide, Fungicide | Amidation of the carboxylic acid group with various aminopyridines. |

| Benzoxazinones | Herbicide, Fungicide | Cyclization reaction involving the amino and carboxylic acid groups. |

Structure-Activity Relationships in Agrochemical Design

The design of new agrochemicals is heavily reliant on understanding the structure-activity relationships (SAR) of a class of compounds. For derivatives of this compound, the specific placement of the substituents is critical for their biological activity.

In the context of herbicidal pyridine carboxylic acids, the following SAR observations are generally noted:

The Amino Group at the 4-position of the pyridine ring (analogous to the 6-position of the starting benzoic acid): This group is often crucial for binding to the target site in plants, which for many picolinate (B1231196) herbicides is the auxin receptor.

Halogen Substitution (Chloro and Fluoro): The presence and position of halogen atoms significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule. The combination of chlorine and fluorine in the starting material is advantageous as it can enhance the binding affinity and translocation of the herbicide within the plant.

The Carboxylic Acid Group: This group is a key feature of auxin mimic herbicides, as it is believed to be responsible for the herbicidal activity by disrupting plant growth processes.

Substitution at the 6-position of the pyridine ring: Introducing different aryl or heterocyclic groups at this position can modulate the herbicidal spectrum and potency.

For potential insecticidal or fungicidal compounds derived from this compound, the SAR would be highly dependent on the specific class of compounds being synthesized. For example, in pyridinyl carboxamides, the nature of the substituents on both the pyridine ring (derived from the benzoic acid) and the amide nitrogen would be critical in determining the spectrum of activity and potency against different pests.

Table 2: Influence of Substituents on Agrochemical Activity (Hypothetical SAR for Derivatives)

| Substituent/Moiety | Position on Core Structure | General Impact on Activity |

|---|---|---|

| Amino Group | 4-position (Pyridine) | Essential for herbicidal (auxin mimic) activity. |

| Chlorine Atom | 3-position (Pyridine) | Influences electronic properties and metabolic stability. |

| Fluorine Atom | 5-position (Pyridine) | Enhances binding affinity and cellular penetration. |

| Carboxamide Group | 2-position (Pyridine) | Can confer insecticidal or fungicidal properties depending on the N-substituent. |

this compound | 681459-97-2 - Molport this compound (Molport-006-218-472), CAS Number: 681459-97-2, Molecular Formula: C7H5ClFNO2, SMILES: O=C(O)c1c(Cl)c(F)ccc1N. Available from: 13 suppliers. ...

""

PROTACs and Molecular Glues.